molecular formula C20H17NO3 B12861744 4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12861744
M. Wt: 319.4 g/mol
InChI Key: RLXWHVMBTIHAGS-UHFFFAOYSA-N
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Description

4-Amino-4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a benzyloxy group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of biphenyl to produce 4-nitrobiphenyl. This intermediate is then subjected to reduction to form 4-aminobiphenyl. The next step involves the introduction of the benzyloxy group through a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced via a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: :

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-5-(4-phenylmethoxyphenyl)benzoic acid

InChI

InChI=1S/C20H17NO3/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13,21H2,(H,22,23)

InChI Key

RLXWHVMBTIHAGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)N)C(=O)O

Origin of Product

United States

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